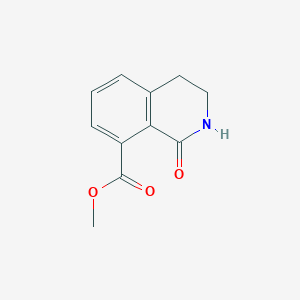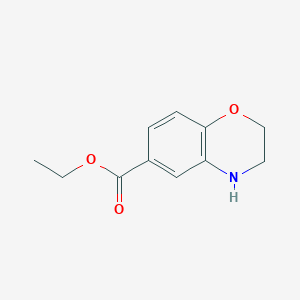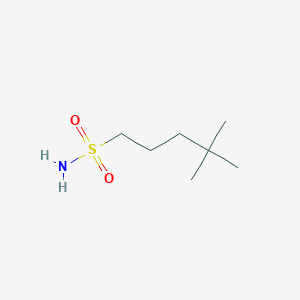
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
Overview
Description
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is a 1,2,4,5-tetrazine derivative . It is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes, which makes it highly useful in bioorthogonal labeling and cell detection applications .
Molecular Structure Analysis
The empirical formula of this compound is C9H9N5 · xHCl . The molecular weight is 187.20 (free base basis) . The SMILES string is NCC1=CC=C (C2=NN=CN=N2)C=C1. [H]Cl .Chemical Reactions Analysis
This compound is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This property makes it highly useful in bioorthogonal labeling and cell detection applications .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 206-225 °C (decomposition) . The storage temperature is −20°C .Scientific Research Applications
Prodrug Activation in Cancer Therapy
One significant application of this compound is in the development of cancer treatments. A study by Zuo et al. (2020) demonstrates the use of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine, integrated into tumor-microenvironment-responsive nanovehicles, for precise activation of prodrugs in tumor tissues. This approach focuses on specific antitumor efficacy while minimizing adverse effects, highlighting the compound's potential in targeted cancer therapy (Zuo et al., 2020).
Development of Diagnostic and Therapeutic Agents
Genady et al. (2015) explored the use of carborane-tetrazine derivatives, including (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine, for in vivo targeting using bioorthogonal inverse electron demand Diels–Alder chemistry. These derivatives were investigated for their potential in developing targeted boron neutron capture therapy (BNCT) and boron-based molecular imaging agents, showcasing the compound's versatility in both diagnostic and therapeutic applications (Genady et al., 2015).
Development of Fluorescent Materials
Wang et al. (2015) synthesized a derivative of tetraphenylethene that included (4-(diethylamino)phenyl)methanamine hydrochloride, demonstrating its potential in aggregation-induced emission (AIE). This research opens doors for the use of this compound in developing materials with unique fluorescent properties, suitable for chemical sensing and environmental monitoring (Wang et al., 2015).
Applications in Drug Development
The compound has also found application in drug development processes. Vukics et al. (2002) reported on the synthesis of sertraline hydrochloride, an effective antidepressant, where (cis-1S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride plays a crucial role. This illustrates the compound's relevance in the pharmaceutical industry, particularly in the synthesis of complex medicinal compounds (Vukics et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride are strained alkenes such as transcyclooctene, norbornene, and cyclopropene . These strained alkenes are often used in bioorthogonal chemistry, a field of chemistry that involves reactions that can occur inside living organisms without interfering with native biochemical processes .
Mode of Action
This compound interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . This reaction is characterized by the formation of a stable covalent linkage between the this compound and the strained alkene .
Biochemical Pathways
The this compound’s interaction with strained alkenes affects the bioorthogonal labeling and cell detection pathways . The formation of a stable covalent linkage allows for the precise labeling and detection of various biological molecules, aiding in the study of their function and behavior within a biological system .
Result of Action
The result of this compound’s action is the formation of a stable covalent linkage with strained alkenes . This allows for precise bioorthogonal labeling and cell detection, which can be used in various biological imaging and bioconjugation applications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the [4+2] Diels-Alder cycloaddition reaction can be affected by factors such as temperature and pH. Furthermore, the stability of the compound may be influenced by storage conditions. For example, it is recommended to store the compound at a temperature of -20°C .
Biochemical Analysis
Biochemical Properties
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly in bioorthogonal chemistry. It interacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, forming stable covalent linkages through [4+2] Diels-Alder cycloaddition reactions . This interaction is highly specific and does not interfere with natural biochemical processes, making it ideal for labeling and tracking biomolecules in complex biological systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It is primarily used for bioorthogonal labeling, which allows researchers to track and visualize cellular components without disrupting normal cell function . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by enabling the precise labeling of proteins, nucleic acids, and other biomolecules, thereby facilitating detailed studies of cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable covalent bonds with strained alkenes via [4+2] Diels-Alder cycloaddition reactions . This mechanism allows for the specific and efficient labeling of biomolecules, enabling researchers to study the dynamics and interactions of these molecules within the cellular environment. The compound’s ability to form these bonds without the need for catalysis is a key feature of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under typical storage conditions (-20°C) and can be used in various solvents such as DMSO and methanol . Over time, the stability and reactivity of the compound may be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound maintains its labeling efficiency and specificity, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively labels target biomolecules without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects on the animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to bioorthogonal chemistry. It interacts with enzymes and cofactors that facilitate the [4+2] Diels-Alder cycloaddition reactions . These interactions can influence metabolic flux and metabolite levels, providing insights into the metabolic processes within cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure the compound’s localization and accumulation at target sites, enabling precise labeling and tracking of biomolecules. The compound’s distribution is influenced by factors such as concentration, cellular uptake mechanisms, and the presence of other interacting molecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows for the precise labeling of subcellular structures, facilitating detailed studies of cellular organization and function .
properties
IUPAC Name |
[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5.ClH/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9;/h1-4,6H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUXGMWUKVOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416711-59-5, 1345866-68-3 | |
| Record name | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1345866-68-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride in the development of targeted ultrasound microbubbles?
A1: In the cited study [], this compound serves as a precursor for synthesizing a biotinylated tetrazine derivative. This derivative (compound 5 in the paper) is then used to functionalize commercially available streptavidin-coated microbubbles (MBs). The tetrazine moiety on the MBs enables a highly specific reaction with trans-cyclooctene (TCO) groups. This bioorthogonal reaction allows researchers to attach the functionalized MBs to cells pretargeted with TCO-conjugated antibodies.
Q2: What are the advantages of using the inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctene in this context?
A2: The inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctene is highly selective and proceeds rapidly under physiological conditions []. This bioorthogonality ensures that the tetrazine-functionalized MBs react specifically with the TCO-modified antibodies, minimizing off-target binding and increasing the accuracy of the targeting strategy. The fast reaction kinetics are particularly beneficial in vivo, where the short half-life of MBs necessitates rapid localization and binding for effective imaging.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)
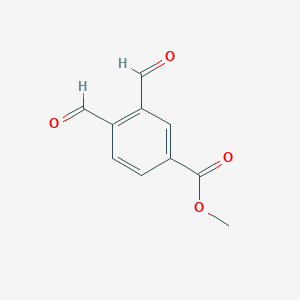
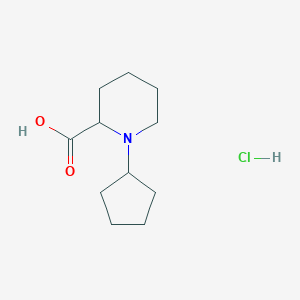
![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)
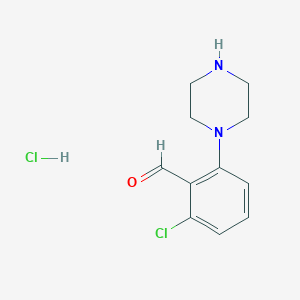
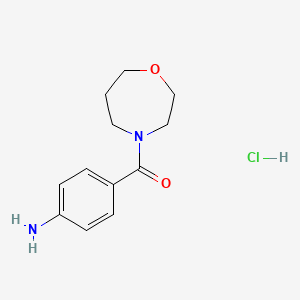
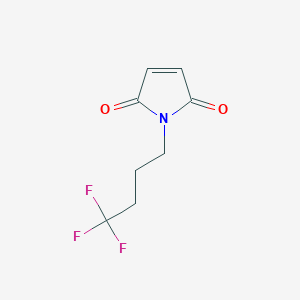
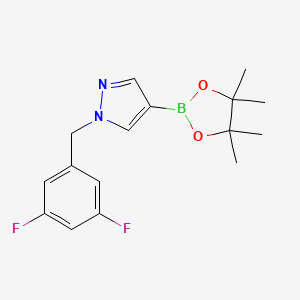
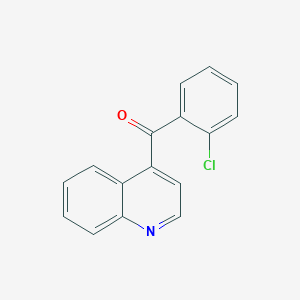
![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1433319.png)
